molecular formula C18H24N6O2 B11046037 2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone

2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone

Cat. No.: B11046037
M. Wt: 356.4 g/mol
InChI Key: DRCMSVNRKFANBO-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone is a complex organic compound that features a unique combination of triazole, pyridine, and diazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. The triazole ring can be synthesized through the alkylation of 3-methyl-1H-1,2,4-triazole . The pyridine moiety is introduced via a coupling reaction with a suitable pyridine derivative. The final step involves the formation of the diazepane ring, which is achieved through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous-flow reactors, which allow for better control over reaction parameters and scalability . The process is designed to be environmentally friendly, avoiding the use of hazardous reagents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone involves its interaction with specific molecular targets. The triazole and pyridine rings are known to bind to metal ions and enzymes, modulating their activity. The diazepane ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone apart is its unique combination of these three moieties, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-methyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(pyridine-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one

InChI

InChI=1S/C18H24N6O2/c1-12(2)17(25)24-10-6-9-23(18(26)14-7-4-5-8-19-14)11-15(24)16-20-13(3)21-22-16/h4-5,7-8,12,15H,6,9-11H2,1-3H3,(H,20,21,22)

InChI Key

DRCMSVNRKFANBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2CN(CCCN2C(=O)C(C)C)C(=O)C3=CC=CC=N3

Origin of Product

United States

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